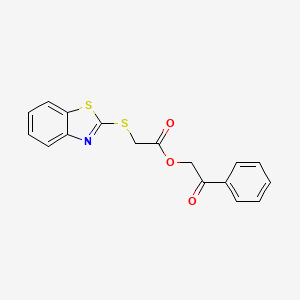![molecular formula C20H19NO4 B5889666 methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B5889666.png)
methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate, also known as DMACI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMACI is a synthetic compound that belongs to the class of indole derivatives. It has been studied extensively for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate exerts its biological effects through multiple mechanisms of action. It has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Biochemical and Physiological Effects:
methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, including prostaglandins and cytokines. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate is also stable under various experimental conditions, making it a suitable candidate for in vitro and in vivo studies. However, methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for the study of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate. One area of research is the development of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders. Additionally, the development of novel methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate derivatives with improved pharmacological properties is an area of active research.
Métodos De Síntesis
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate can be synthesized using a variety of methods, including the reaction of indole-3-carboxylic acid with 2,5-dimethylphenol and acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. methyl 1-[(2,5-dimethylphenoxy)acetyl]-1H-indole-3-carboxylate has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
methyl 1-[2-(2,5-dimethylphenoxy)acetyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-13-8-9-14(2)18(10-13)25-12-19(22)21-11-16(20(23)24-3)15-6-4-5-7-17(15)21/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZMOVSURZNIATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N2C=C(C3=CC=CC=C32)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)

![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![methyl 2-methyl-3-[(2-thienylacetyl)amino]benzoate](/img/structure/B5889611.png)

![N'-{[(2-bromo-4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5889622.png)


![2-[(3,4-difluorobenzyl)(propyl)amino]ethanol](/img/structure/B5889631.png)
![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)
![methyl [3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B5889652.png)

![methyl 3-{[(2-chlorobenzyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5889672.png)
